3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several synthetic routes. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase. This method is cost-effective, simple, and safe, with high product yield and purity . The reaction typically involves catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Chemical Reactions Analysis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The difluoromethyl group can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation, and novel non-ozone depleting difluorocarbene reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and interact with various biological molecules, influencing their activity and stability . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1-(Difluoromethyl)-2-nitrobenzene: Known for its hydrogen bonding capabilities.
Difluoromethyl-substituted cinnamic esters: Used for their antioxidant properties in non-polar environments.
These compounds share the difluoromethyl group but differ in their overall structure and specific applications.
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHOBNEYHBZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597105 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-34-9 | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for the antifungal activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives?
A: Research suggests that these compounds target the succinate dehydrogenase (SDH) enzyme in fungi. Specifically, molecular docking studies indicate that the carbonyl oxygen of the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) forms hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on SDH. [] This interaction likely disrupts the enzyme's function, leading to antifungal activity.
Q2: How does the structure of this compound amide derivatives impact their antifungal activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the amide substituent significantly influence antifungal potency. For example, incorporating a 2-(5-bromo-1H-indazol-1-yl)phenyl group into the amide moiety led to increased activity against various phytopathogenic fungi. [] Additionally, compounds with a difluoromethyl group at the 3-position of the pyrazole ring generally exhibited better activity than those without. [] These findings highlight the importance of specific structural features for optimal antifungal activity.
Q3: Are there any computational models that can predict the activity of this compound amide derivatives?
A: Yes, researchers have employed quantitative structure-activity relationship (QSAR) modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), to establish a relationship between the three-dimensional structure of these compounds and their antifungal activities. [] These models can be valuable tools for predicting the potency of novel derivatives and guiding further optimization efforts.
Q4: Have any specific this compound amide derivatives demonstrated promising antifungal effects?
A: Yes, compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, displayed superior antifungal activity compared to the commercially available fungicide boscalid against seven different phytopathogenic fungi. [] This finding highlights the potential of this class of compounds as novel antifungal agents.
Q5: What is the environmental fate of the fungicide isopyrazam, a derivative of this compound?
A: Studies have explored the biodegradation of isopyrazam using various fungal and bacterial strains. Results indicate that isopyrazam can be metabolized by microorganisms, with Pseudomonas syringae and Xanthomonas axonopodis showing the highest degradation rates (86% and 80% respectively). [] This biodegradation process leads to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide. [] These findings are crucial for understanding the environmental persistence and potential impact of isopyrazam.
Q6: Are there different solid forms of this compound derivatives, and how do they impact their application?
A: Research has revealed the existence of various solid forms for these compounds, including different crystal modifications and hydrates. [, ] These variations in solid form can significantly influence crucial factors like solubility, dissolution rate, and stability, ultimately impacting the formulation and effectiveness of these compounds as fungicides. [, ]
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